2-[1-(Aziridin-1-yl)butyl]cyclohexanone
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Overview
Description
2-[1-(Aziridin-1-yl)butyl]cyclohexanone is an organic compound that features an aziridine ring, a butyl chain, and a cyclohexanone moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone typically involves the formation of the aziridine ring followed by its attachment to the butyl chain and cyclohexanone moiety. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed via the reaction of primary amines with alkenes under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process may require specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aziridin-1-yl)butyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(Aziridin-1-yl)butyl]cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the alkylation of DNA in medicinal chemistry . The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and are used as building blocks in organic synthesis.
1-Aziridineethanol: This compound contains an aziridine ring and a hydroxyl group, making it useful in the synthesis of various organic molecules.
2-(1-Cyclohexenyl)cyclohexanone: This compound is structurally similar to 2-[1-(Aziridin-1-yl)butyl]cyclohexanone but lacks the aziridine ring.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the cyclohexanone moiety
Properties
CAS No. |
21805-72-1 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-[1-(aziridin-1-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-5-11(13-8-9-13)10-6-3-4-7-12(10)14/h10-11H,2-9H2,1H3 |
InChI Key |
QGUYMNQIYFSOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)N2CC2 |
Origin of Product |
United States |
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